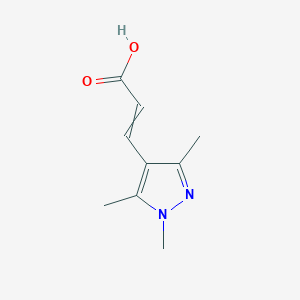

(2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoic acid

説明

特性

IUPAC Name |

3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-6-8(4-5-9(12)13)7(2)11(3)10-6/h4-5H,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPODDZWDVLFYKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396092 | |

| Record name | (2E)-3-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-ACRYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21937-88-2 | |

| Record name | (2E)-3-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-ACRYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

General Synthetic Strategy

The synthesis typically involves two main stages:

Formation of the Pyrazole Core:

The pyrazole ring, particularly the 1,3,5-trimethyl-substituted variant, is synthesized from hydrazine derivatives and appropriate β-dicarbonyl compounds or their equivalents. This step establishes the heterocyclic framework essential for subsequent functionalization.Introduction of the Propenoic Acid Side Chain:

The (2E)-propenoic acid moiety is introduced via condensation reactions, often involving aldehydes or esters that allow formation of the α,β-unsaturated carboxylic acid functionality conjugated to the pyrazole ring.

Detailed Synthetic Route

A representative synthetic route based on literature and chemical supplier data is as follows:

| Step | Reaction Description | Reagents and Conditions | Yield and Notes |

|---|---|---|---|

| 1 | Synthesis of 1,3,5-trimethylpyrazole | Condensation of hydrazine hydrate with 2,4-pentanedione (acetylacetone) under reflux in ethanol | High yield; forms the trimethyl-substituted pyrazole core |

| 2 | Formylation at the 4-position of pyrazole | Vilsmeier-Haack reaction using POCl3 and DMF to introduce an aldehyde group at C-4 | Moderate to good yield; aldehyde intermediate isolated |

| 3 | Knoevenagel condensation | Aldehyde intermediate condensed with malonic acid or its derivatives in the presence of a base (e.g., piperidine) | Formation of (2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoic acid with E-configuration predominance |

| 4 | Purification | Recrystallization or chromatographic techniques such as HPLC | Purity confirmed by NMR, MS, and elemental analysis |

This route leverages classical heterocyclic chemistry and carbon-carbon double bond formation to achieve the target compound.

Reaction Conditions and Optimization

- Solvents: Ethanol, methanol, or acetone are commonly used solvents for condensation and cyclization steps due to their polarity and ability to dissolve reactants.

- Temperature: Reflux conditions (60–80 °C) are typical for pyrazole formation and condensation reactions.

- Catalysts/Base: Piperidine or potassium carbonate is used to catalyze Knoevenagel condensations, facilitating the formation of the α,β-unsaturated acid.

- Purification: High-performance liquid chromatography (HPLC) and recrystallization are employed to ensure high purity and correct isomer formation.

Alternative Synthetic Approaches

- Halogenation and Substitution: Starting from ethyl (2E)-4-bromo-3-alkoxybut-2-enoates, nucleophilic substitution with pyrazole derivatives can be used to introduce the pyrazole moiety, followed by hydrolysis to yield the acid.

- Direct Pyrazole Functionalization: Some methods involve direct alkylation or acylation of preformed pyrazoles with acrylic acid derivatives under mild conditions to afford the target compound.

Characterization and Analytical Data

The synthesized this compound is characterized by:

| Technique | Purpose | Typical Findings |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and purity | Characteristic chemical shifts for pyrazole protons and vinyl protons; methyl groups appear as singlets; coupling constants confirm E-configuration of the double bond |

| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak at m/z 180 consistent with C9H12N2O2 |

| Elemental Analysis | Purity and composition | Carbon, hydrogen, nitrogen percentages matching theoretical values |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Single peak with retention time specific to the compound, confirming purity and isomeric form |

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Pyrazole core formation + Knoevenagel condensation | Hydrazine hydrate, acetylacetone, POCl3, DMF, malonic acid, base catalyst | Reflux in ethanol/methanol, Vilsmeier-Haack formylation, base-catalyzed condensation | High selectivity, well-established protocols | Multi-step, requires careful control of reaction conditions |

| Halogenated ester substitution | Ethyl (2E)-4-bromo-3-alkoxybut-2-enoate, pyrazole nucleophile | Heating with potassium carbonate in acetone, followed by hydrolysis | Direct substitution, potentially shorter route | Requires preparation of halogenated intermediates |

| Direct alkylation/acylation of pyrazole | Pyrazole, acrylic acid derivatives, coupling agents | Mild conditions, often room temperature | Simpler, fewer steps | May have lower yields or selectivity |

化学反応の分析

Types of Reactions

(2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids, aldehydes.

Reduction: Alcohols, alkanes.

Substitution: Various substituted pyrazole derivatives.

科学的研究の応用

(2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials with specific chemical properties.

作用機序

The mechanism of action of (2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

類似化合物との比較

Key Structural and Functional Differences:

Chlorine (Compound ): Electron-withdrawing effects may enhance reactivity in nucleophilic substitution or binding to electrophilic targets.

Physicochemical Properties :

- The ester derivative (Compound ) exhibits higher solubility in organic solvents compared to carboxylic acids, making it preferable for synthetic modifications.

- Bulky substituents (e.g., Compound ) reduce solubility but improve thermal stability.

Biological Relevance :

生物活性

(2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoic acid is a compound characterized by its unique chemical structure, which includes a pyrazole ring and a prop-2-enoic acid backbone. This compound belongs to the class of pyrazole derivatives, known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, summarizing relevant research findings, potential applications, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a trimethylpyrazole moiety and a propenoic acid functional group. This structural configuration may enhance the compound's solubility and bioavailability compared to other pyrazole derivatives.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Pyrazole Ring : This can be achieved through reactions involving 4-chloro-3-nitropyrazole with trimethylamine.

- Knoevenagel Condensation : The pyrazole intermediate undergoes condensation with malonic acid or its derivatives under basic conditions to yield the final product.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Activity

Studies have shown that pyrazole derivatives possess antimicrobial properties. The presence of the pyrazole ring in this compound suggests potential activity against various pathogens.

Anti-inflammatory Effects

Compounds with carboxylic acid groups are frequently associated with anti-inflammatory effects. The biological activity of this compound may include inhibition of inflammatory mediators, although specific data is still emerging.

The mechanism of action for this compound likely involves interactions with specific enzymes or receptors:

- Enzyme Inhibition : The compound may inhibit enzymes involved in disease pathways, leading to therapeutic effects.

- Receptor Binding : Interactions with biological receptors through hydrogen bonding and dipole interactions could influence various biochemical processes.

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with other pyrazole derivatives:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1H-Pyrazole | Heterocyclic | Antimicrobial, anti-inflammatory |

| 3-Amino-pyrazole | Heterocyclic | Anticancer, neuroprotective |

| 4-Methylpyrazole | Heterocyclic | Analgesic effects |

This compound is distinctive due to its combination of a pyrazole ring with a propanoic acid side chain, which may enhance its solubility and bioavailability compared to other similar compounds.

Case Studies

While specific case studies focusing solely on this compound are scarce, broader research on pyrazole compounds provides insights into their potential applications in drug development and therapeutic interventions. For instance, studies have documented the efficacy of various pyrazole derivatives in preclinical models for cancer treatment and inflammatory diseases.

Q & A

Q. Q1. What are the established synthetic routes for (2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoic acid, and how do reaction conditions influence yield and purity?

Answer: The compound is typically synthesized via a multi-step approach:

- Step 1: Formation of the pyrazole core through cyclization reactions, such as condensation of hydrazine derivatives with β-keto esters or acryloyl chlorides. For example, regioselective pyrazole synthesis from N-tosylhydrazones has been reported, where metal catalysts (e.g., Pd, Cu) enhance selectivity .

- Step 2: Introduction of the trimethyl group via alkylation or nucleophilic substitution under anhydrous conditions (e.g., using trimethylaluminum or methyl iodide with a base like NaH).

- Step 3: Coupling the pyrazole moiety to a propenoic acid chain via Heck or Horner-Wadsworth-Emmons reactions, with stereochemical control ensured by using (E)-selective reagents (e.g., stabilized ylides) .

Critical Parameters:

- Temperature (e.g., low temps for kinetic control in cyclization).

- Solvent polarity (e.g., DMF for solubility of intermediates).

- Purification via column chromatography (silica gel, eluent gradient) or recrystallization to achieve >95% purity .

Advanced Structural Analysis

Q. Q2. What analytical techniques are most effective for confirming the stereochemistry and electronic properties of this compound?

Answer:

- X-ray Crystallography: Resolves the (E)-configuration of the propenoic acid chain and planar pyrazole ring. Comparative analysis with similar structures (e.g., thiazole analogs) highlights bond-length variations due to electron-withdrawing groups .

- NMR Spectroscopy:

- H NMR: Doublets for the α,β-unsaturated protons (J = 15–16 Hz) confirm the (E)-configuration.

- C NMR: Deshielded carbonyl carbon (~170 ppm) indicates conjugation with the pyrazole ring .

- Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO/LUMO) to assess reactivity, showing strong electron delocalization across the propenoic acid-pyrazole system .

Biological Activity Evaluation

Q. Q3. How can researchers design assays to evaluate the compound’s potential enzyme inhibition or receptor-binding activity?

Answer:

- Target Selection: Prioritize enzymes/receptors with known pyrazole interactions (e.g., COX-2, kinases) based on structural analogs like 3-(1,3-thiazol-4-yl)prop-2-enoic acid, which shows antimicrobial activity via thiazole ring coordination .

- Assay Design:

- Fluorescence Polarization: Measure binding affinity to recombinant proteins (e.g., fluorescence-tagged kinases).

- Microscale Thermophoresis (MST): Quantify dissociation constants (Kd) in physiological buffers.

- Enzyme Inhibition: Monitor NADPH depletion (for oxidoreductases) or colorimetric substrate cleavage (e.g., p-nitrophenol for hydrolases) .

- Controls: Include known inhibitors (e.g., indomethacin for COX) and validate via dose-response curves (IC50 calculation).

Structure-Activity Relationship (SAR) Studies

Q. Q4. How do substituent modifications on the pyrazole ring influence bioactivity?

Answer:

- Trimethyl Group: Enhances lipophilicity (logP ↑) and membrane permeability, as seen in pyrazole-acid derivatives with improved cellular uptake .

- Electron-Withdrawing Groups (EWGs): Substitution at the pyrazole 3-position (e.g., -NO2, -Cl) increases electrophilicity, potentiating covalent binding to cysteine residues in target enzymes .

- Bulkier Substituents: Reduce activity due to steric hindrance, as observed in analogs with tert-butyl groups showing >50% decreased binding affinity .

Methodology: Synthesize derivatives via combinatorial chemistry, screen in parallel assays, and correlate results with computational docking (e.g., AutoDock Vina) .

Data Contradiction Analysis

Q. Q5. How should researchers address discrepancies in reported biological activities of structurally similar compounds?

Answer:

- Experimental Variability:

- Assay Conditions: Differences in pH, ionic strength, or co-solvents (e.g., DMSO concentration) can alter compound solubility and activity .

- Cell Line Variability: Use standardized cell lines (e.g., HEK293 for receptor studies) and validate with orthogonal methods (e.g., SPR vs. ITC).

- Structural Nuances: Minor differences (e.g., (E) vs. (Z) isomerism in propenoic acid derivatives) may drastically change bioactivity. Confirm configurations via NOESY NMR .

Computational and Mechanistic Studies

Q. Q6. What computational strategies are recommended to predict the compound’s interaction with biological targets?

Answer:

- Molecular Dynamics (MD): Simulate binding to flexible protein domains (e.g., kinase ATP-binding pockets) over 100-ns trajectories to assess stability.

- Free Energy Perturbation (FEP): Calculate relative binding energies for derivatives with modified substituents.

- Pharmacophore Modeling: Identify critical interaction points (e.g., hydrogen bonds between the carboxylic acid and Arg120 in COX-2) .

- Validation: Cross-reference with experimental mutagenesis data (e.g., alanine scanning of key residues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。